molecular formula C23H20ClN3O3S B399585 2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

Cat. No.: B399585
M. Wt: 453.9g/mol
InChI Key: GCEDRZCYVLXIPE-UHFFFAOYSA-N
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Description

2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is an organic compound with the molecular formula C23H20ClN3O3S It is a complex molecule that features a benzamide core with various functional groups attached, including a chloro group, an ethoxybenzoyl group, and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 3-ethoxybenzoyl chloride: This can be achieved by reacting 3-ethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Formation of 3-ethoxybenzoyl isothiocyanate: The 3-ethoxybenzoyl chloride is then reacted with potassium thiocyanate (KSCN) to form the corresponding isothiocyanate.

    Synthesis of the intermediate: The 3-ethoxybenzoyl isothiocyanate is reacted with 3-aminoaniline to form the intermediate compound.

    Final step: The intermediate compound is then reacted with 2-chlorobenzoyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonothioyl group can be reduced to a thiol or further to a hydrocarbon.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) can facilitate substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: Thiol or hydrocarbon derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[3-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide
  • 3-chloro-N-[3-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide

Comparison

Compared to similar compounds, 2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is unique due to its specific substitution pattern and functional groups

Properties

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.9g/mol

IUPAC Name

2-chloro-N-[3-[(3-ethoxybenzoyl)carbamothioylamino]phenyl]benzamide

InChI

InChI=1S/C23H20ClN3O3S/c1-2-30-18-10-5-7-15(13-18)21(28)27-23(31)26-17-9-6-8-16(14-17)25-22(29)19-11-3-4-12-20(19)24/h3-14H,2H2,1H3,(H,25,29)(H2,26,27,28,31)

InChI Key

GCEDRZCYVLXIPE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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